

Application Notes and Protocols for the Fiesselmann Thiophene Synthesis

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Compound of Interest

Compound Name: Thiophen-3-ol

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Introduction

The Fiesselmann thiophene synthesis is a powerful and versatile name reaction in organic chemistry for the preparation of highly functionalized thiophenes. Developed by Hans Fiesselmann in the 1950s, this reaction involves the base-catalyzed condensation of α,β -acetylenic esters with thioglycolic acid derivatives to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives.^[1] The functionalized thiophene core is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^[2] Notably, the Fiesselmann synthesis has been employed in the generation of precursors for potent inhibitors of key signaling proteins such as p38 MAP kinase and tyrosine kinases, making it a valuable tool in drug discovery.^[1]

This document provides detailed application notes, experimental protocols, and visualizations to facilitate the use of the Fiesselmann thiophene synthesis in a research and development setting.

Reaction Mechanism and Scope

The Fiesselmann synthesis proceeds through a base-catalyzed 1,4-conjugate addition of a deprotonated thioglycolic acid ester to an α,β -acetylenic ester. This is followed by a second addition and subsequent intramolecular cyclization to form the thiophene ring.^{[1][3]}

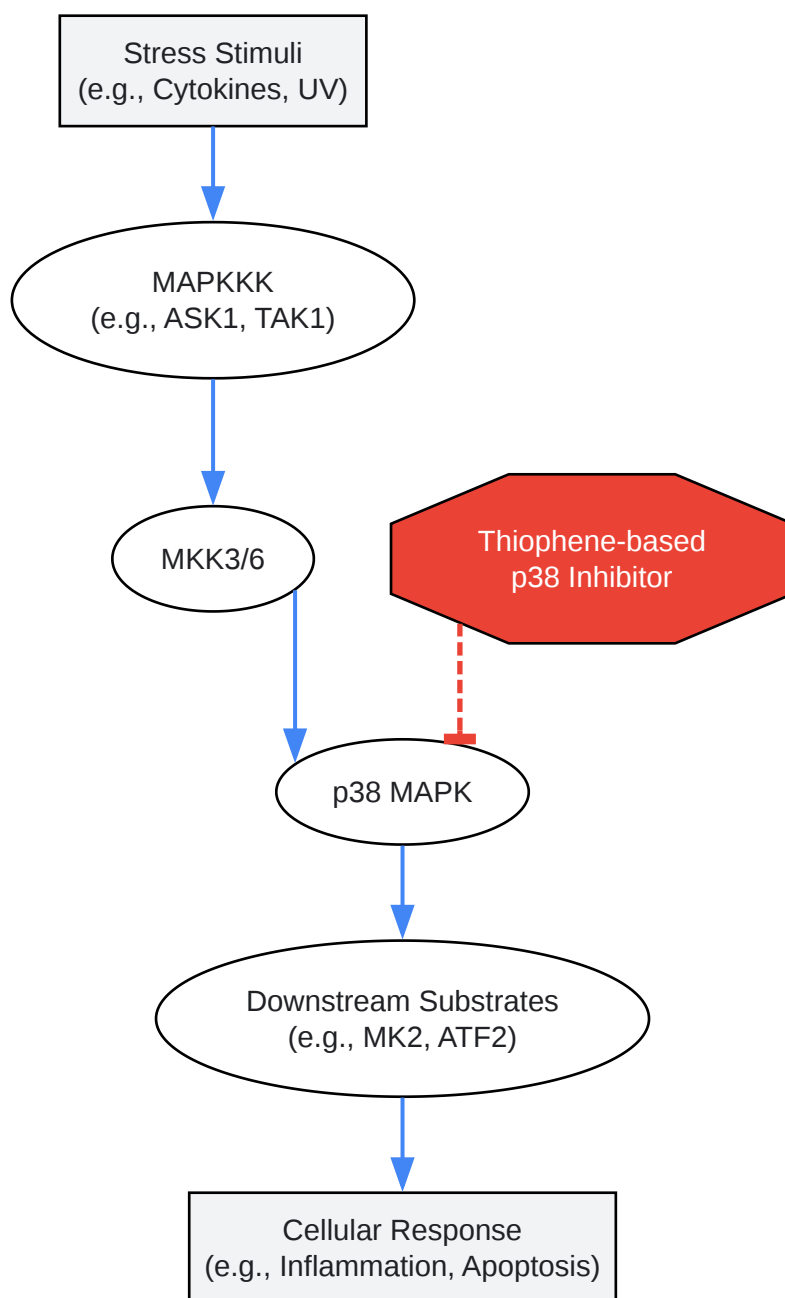
A key advantage of the Fiesselmann synthesis is its broad scope. The reaction tolerates a variety of substituents on both the acetylenic ester and the thioglycolic acid derivative. Furthermore, variations of the reaction have been developed to expand its utility. For instance, using β -ketoesters in place of acetylenic esters or employing starting materials with a nitrile group instead of an ester leads to the formation of 3-aminothiophenes.^[1]

Applications in Drug Discovery

The functionalized thiophenes produced via the Fiesselmann synthesis are valuable intermediates in the development of therapeutic agents. A significant application is in the synthesis of kinase inhibitors. For example, this methodology has been utilized to prepare precursors for p38 MAP kinase inhibitors, which are targets for inflammatory diseases like arthritis and osteoporosis.^{[2][4][5]} Additionally, variations of the Fiesselmann synthesis have been applied to the synthesis of tyrosine kinase inhibitors.^[1]

Featured Application: Precursors for p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various diseases. The Fiesselmann synthesis provides an efficient route to thienyl ureas, a class of potent p38 MAPK inhibitors.



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Caption: p38 MAPK Signaling Pathway and Inhibition.

Data Presentation

The following table summarizes the synthesis of various aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates via a Fiessemann reaction between methyl 3-

chlorothiophene-2-carboxylates and methyl thioglycolate in the presence of potassium tert-butoxide.

Entry	R ¹	R ²	Product	Yield (%)
1	H	C ₆ H ₅	3a	65
2	H	4-FC ₆ H ₄	3b	78
3	H	4-ClC ₆ H ₄	3c	71
4	H	4-BrC ₆ H ₄	3d	68
5	H	4-MeOC ₆ H ₄	3e	55
6	H	4-MeC ₆ H ₄	3f	41
7	H	2-Thienyl	3g	52
8	C ₆ H ₅	H	3h	63
9	4-ClC ₆ H ₄	H	3i	60
10	4-MeOC ₆ H ₄	H	3j	51
11	2-Thienyl	H	3k	45

Data extracted from Demina, N. S., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein journal of organic chemistry, 15, 2696–2704.[6]

Experimental Protocols

General Procedure for the Fiesselmann Synthesis of Aryl-Substituted Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates

The following protocol is adapted from Demina, et al. (2019).[6]

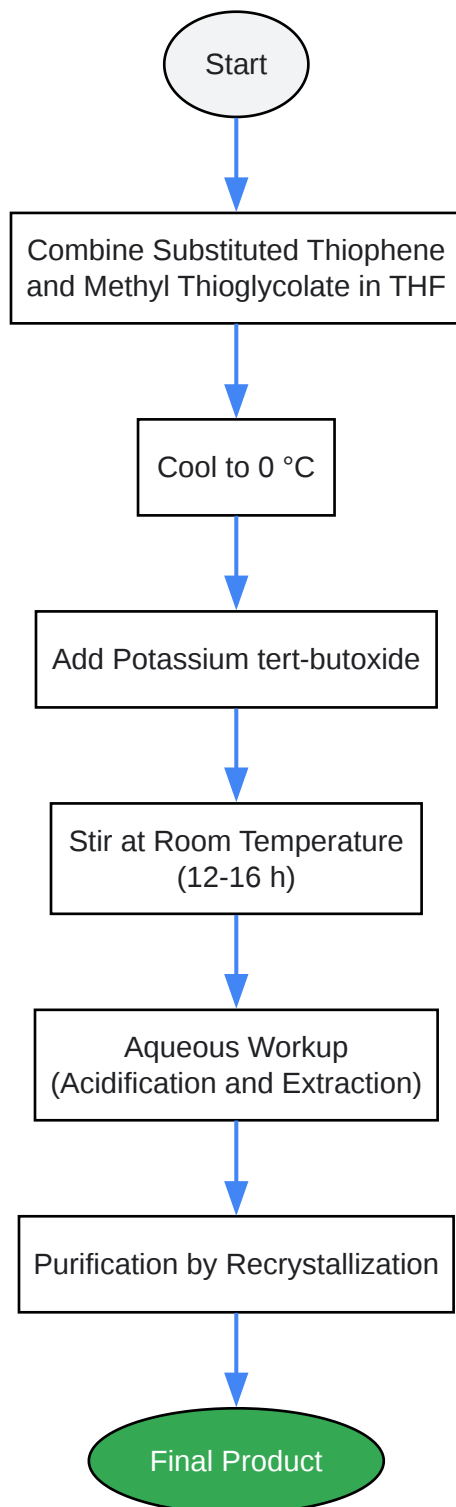
Materials:

- Aryl-substituted methyl 3-chlorothiophene-2-carboxylate (1.0 equiv)
- Methyl thioglycolate (1.2 equiv)
- Potassium tert-butoxide (2.5 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Toluene
- Ethanol

Procedure:

- To a stirred solution of the appropriate aryl-substituted methyl 3-chlorothiophene-2-carboxylate (1.0 equiv) in anhydrous THF, add methyl thioglycolate (1.2 equiv).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add potassium tert-butoxide (2.5 equiv) portion-wise, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into ice-water and acidify with 1 M HCl to pH 3-4.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a toluene/ethanol mixture (1:1, v/v) or pure toluene to afford the desired aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.

Experimental Workflow



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Caption: Fiesselmann Synthesis Experimental Workflow.

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